- Nitration of deactivated aromatic compounds via mechanochemical reaction, Tetrahedron Letters, 2021, 72,

Cas no 96-98-0 (4-Methyl-3-nitrobenzoic acid)

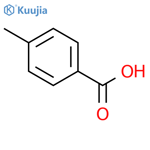

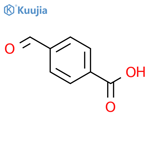

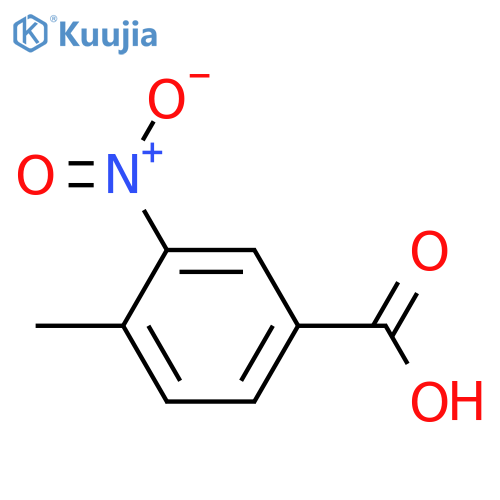

4-Methyl-3-nitrobenzoic acid is a benzoic acid derivative featuring a nitro substituent and methyl group at positions 3 and 4 respectively. This compound exhibits high thermal stability, making it suitable for applications requiring resistance to heat-induced decomposition. Its unique structural properties also facilitate the development of novel materials with tailored physical and chemical characteristics.

4-Methyl-3-nitrobenzoic acid structure

商品名:4-Methyl-3-nitrobenzoic acid

4-Methyl-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-3-nitrobenzoic acid

- 3-Nitro-p-toluic acid

- 3-nitro-4-methyl benzoic acid

- 4-methyl-3-nitro-benzoicaci

- RARECHEM AL BO 1292

- 2-NITROTOLUENE-4-CARBOXYLIC ACID

- 4-Methyl-3-Nitrobenzoic Acid 3-Nitro-4-Methylbenzoic Acid

- 4-Methyl-3-nitrobenzoic

- 3-Nitro-p-toluylsure

- 4-Methy-3-nitrobenzoic acid

- 3-nitro-4-methyl-benzaoate acid

- 3-Nitro-para-toluic acid

- 3-Nitro-p-toluylsaeure

- 4-Methyl-3-nitro-benzoesaeure

- Benzoic acid,4-methyl-3-nitro

- EINECS 202-549-3

- m-Nitro-p-toluic acid

- p-Toluic acid,3-nitro

- 3-Nitro-4-methylbenzoic acid

- Benzoic acid, 4-methyl-3-nitro-

- 4-METHYL-3-NITRO-BENZOIC ACID

- p-Toluic acid, 3-nitro-

- BBEWSMNRCUXQRF-UHFFFAOYSA-N

- NSC50659

- PubChem8353

- 4-METHYL-3-NITRO BENZOIC ACID

- DSSTox_CID_5642

- DSSTox_RID_77867

- Oprea1_315455

- DSSTox_GSID_25642

- MLS002

- 4-Methyl-3-nitrobenzoic acid (ACI)

- p-Toluic acid, 3-nitro- (6CI, 7CI, 8CI)

- NSC 50659

- 4-Methyl-3-nitrobenzoic acid,99%

- 96-98-0

- 3Nitroparatoluic acid

- DTXCID705642

- BENZOIC ACID, 4-METHYL-3-NITRO

- CAS-96-98-0

- NCGC00091412-01

- METHYL-3-NITROBENZOIC ACID, 4-

- NCGC00091412-02

- M-4217

- F3095-3211

- 3Nitro4methylbenzoic acid

- M0950

- AKOS000120551

- Benzoic acid, 4methyl3nitro

- BCP24478

- 3Nitroptoluic acid

- SCHEMBL177231

- Tox21_201069

- CS-0039942

- 4SVO2C6KJ2

- BBEWSMNRCUXQRF-UHFFFAOYSA-

- HY-W021293

- MLS002152889

- HMS3039P06

- DB-003966

- Z57127401

- UNII-4SVO2C6KJ2

- pToluic acid, 3nitro

- AS-11011

- SMR001224501

- DTXSID6025642

- CHEMBL1488599

- EC 202-549-3

- NSC-50659

- NCGC00258622-01

- 4-Methyl-3-nitrobenzoic acid, 99%

- pToluic acid, 3nitro (8CI)

- 4-Methyl-3-nitrobenzoicacid

- AE-562/40723402

- EN300-17977

- STK358776

- 3-Nitro-4-methylbenzoic Acid; 3-Nitro-p-toluic Acid; NSC 50659

- 4-Methyl-3-nitrobenzoic acid;3-Nitro-p-toluic acid

- MFCD00007174

- NS00008582

- mNitroptoluic acid

- AKOS023769640

- AC-3037

-

- MDL: MFCD00007174

- インチ: 1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)

- InChIKey: BBEWSMNRCUXQRF-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C([N+](=O)[O-])C(C)=CC=1)O

- BRN: 1874411

計算された属性

- せいみつぶんしりょう: 181.03800

- どういたいしつりょう: 181.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 83.1

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 白色淡黄色粉末

- 密度みつど: 1.4283 (rough estimate)

- ゆうかいてん: 188.0 to 192.0 deg-C

- ふってん: 314.24°C (rough estimate)

- フラッシュポイント: 351.4 °C at 760 mmHg

- 屈折率: 1.5468 (estimate)

- ようかいど: 0.257g/l

- すいようせい: <0.1 g/100 mL at 22 ºC

- PSA: 83.12000

- LogP: 2.12460

- ようかいせい: 未確定

4-Methyl-3-nitrobenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 22

- セキュリティの説明: S36/37/39-S26-S22

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R20/21/22; R36/37/38

4-Methyl-3-nitrobenzoic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Methyl-3-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17977-10.0g |

4-methyl-3-nitrobenzoic acid |

96-98-0 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0686029435-100g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 98% | 100g |

¥ 176.5 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110582-100g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 98% | 100g |

¥62.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94900-100g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 100g |

¥116.0 | 2021-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11650-500g |

4-Methyl-3-nitrobenzoic acid, 99% |

96-98-0 | 99% | 500g |

¥2028.00 | 2023-03-03 | |

| Alichem | A010004292-1g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| TRC | B495305-5g |

4-Methyl-3-nitrobenzoic Acid |

96-98-0 | 5g |

$ 69.00 | 2023-09-08 | ||

| Chemenu | CM100400-1000g |

4-methyl-3-nitrobenzoic acid |

96-98-0 | 95%+ | 1000g |

$105 | 2024-07-18 | |

| Matrix Scientific | 074487-10g |

4-Methyl-3-nitrobenzoic acid, 95+% |

96-98-0 | 95+% | 10g |

$24.00 | 2023-09-10 | |

| Apollo Scientific | OR40550-500g |

4-Methyl-3-nitrobenzoic acid |

96-98-0 | 98+% | 500g |

£53.00 | 2025-02-20 |

4-Methyl-3-nitrobenzoic acid 合成方法

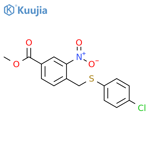

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Manganese diacetate , Cobalt dibromide Solvents: Acetic acid ; 40 min, 0.4 MPa, 138 °C

1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C

1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C

リファレンス

- Green preparation of monosubstituted methylbenzoic acid and monosubstituted phthalic acid, China, , ,

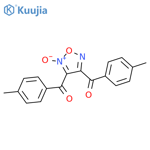

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,2-Dichloroethane , Water

リファレンス

- Counterion effects in indium-catalysed aromatic electrophilic substitution reactions, Tetrahedron Letters, 2002, 43(27), 4789-4791

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 5 °C; 0.5 h, < 5 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Synthesis and Na+/H+ exchanger 1 inhibitory activity of substituted benzoylguanidine-trimetazidine conjugates, Zhongguo Yaoke Daxue Xuebao, 2011, 42(1), 22-28

ごうせいかいろ 5

はんのうじょうけん

リファレンス

- Orally active zwitterionic factor Xa inhibitors with long duration of action, Bioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7337-7343

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Reactions of dimercaptomaleic acid derivatives. VI. Oxidative degradation of 1-benzoyl-1-carboxy-3,6-dithia-1-cyclohexene derivatives, Lodzkie Towarzystwo Naukowe, 1967, (1967), 61-8

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 - 15 min, rt

1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt

1.3 Reagents: Water ; rt

1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives, Pharma Chemica, 2015, 7(5), 251-256

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C

1.3 Reagents: Water ; cooled

リファレンス

- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,

ごうせいかいろ 9

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Nitration of p-toluic acid, Khimiko-Farmatsevticheskii Zhurnal, 1980, 14(10),

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- Plant growth-regulating 2-methyl-3-nitrobenzate esters, Federal Republic of Germany, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Ceric ammonium nitrate Solvents: Trifluoroacetic acid , Water

リファレンス

- Oxidation by metal salts. IV. Cerium(IV) salt-promoted oxidative halogenation of toluene and para-substituted toluenes containing electron-withdrawing groups in aqueous trifluoroacetic acid solutions, Zhurnal Organicheskoi Khimii, 1986, 22(1), 30-9

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 min

1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt

1.3 Reagents: Water ; cooled; rt

1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt

1.3 Reagents: Water ; cooled; rt

リファレンス

- Hybrids of privileged structures benzothiazoles and pyrrolo[2,1-c][1,4]benzodiazepin-5-one, and diversity-oriented synthesis of benzothiazoles, European Journal of Medicinal Chemistry, 2012, 50, 27-38

ごうせいかいろ 14

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide

リファレンス

- Alkaline C-S bond cleavage of some (arylthio)methylbenzoates, Phosphorus, 1994, 88(1-4), 113-22

ごうせいかいろ 16

はんのうじょうけん

リファレンス

- Benzene derivatives [(tetrazolylbiphenylyl)-substituted benzoic acid morpholides and analogs] for treatment of kidney disease, and pharmaceutical compositions containing them, European Patent Organization, , ,

ごうせいかいろ 17

ごうせいかいろ 18

はんのうじょうけん

リファレンス

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents, Anti-Cancer Agents in Medicinal Chemistry, 2015, 15(2), 206-216

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Phosphorus pentoxide , Ferric nitrate ; 2 h, rt

リファレンス

- A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxans, Results in Chemistry, 2022, 4,

ごうせいかいろ 20

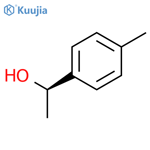

4-Methyl-3-nitrobenzoic acid Raw materials

- 1-(4-methylphenyl)ethan-1-ol

- 2,5-Dimethylnitrobenzene

- Methyl 4-[[(4-chlorophenyl)thio]methyl]-3-nitrobenzoate

- 4-Methylbenzoic acid

4-Methyl-3-nitrobenzoic acid Preparation Products

4-Methyl-3-nitrobenzoic acid 関連文献

-

A. Ajayaghosh,M. V. George,Tsuguo Yamaoka J. Mater. Chem. 1994 4 1769

-

John Honeyman J. Chem. Soc. 1947 168

-

3. Laser-based studies of NO3 radical reactions with selected aromatic compounds in aqueous solutionTh. Umschlag,R. Zellner,H. Herrmann Phys. Chem. Chem. Phys. 2002 4 2975

-

4. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituentsBrynmor Jones,John Robinson J. Chem. Soc. 1955 3845

-

Jumei Tian,Bo Li,Xiaoying Zhang,Xiaolei Li,Xiaoliang Li,Jingping Zhang Dalton Trans. 2013 42 8504

-

D. Harper,Alex H. Lamberton J. Chem. Soc. C 1970 1784

-

7. CCCXXX.—The nitration and bromination of 4- methylbenzophenoneWilliam Blakey,Harold Archibald Scarborough J. Chem. Soc. 1928 2489

-

8. Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acidRoy B. Moodie,Andrew J. Sanderson,Richard Willmer J. Chem. Soc. Perkin Trans. 2 1991 645

-

9. 727. A search for new trypanocides. Part III. Some analogues of suraminA. Adams,J. N. Ashley,H. Bader J. Chem. Soc. 1956 3739

-

Rabi Sankar Sarkar,Animesh Biswas,Partha Pratim Ray,Rosa M. Gomila,Michael G. B. Drew,Snehasis Banerjee,Antonio Frontera,Shouvik Chattopadhyay CrystEngComm 2023 25 1006

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

96-98-0 (4-Methyl-3-nitrobenzoic acid) 関連製品

- 1975-51-5(2-Methyl-4-nitrobenzoic acid)

- 1588-83-6(4-Amino-3-nitrobenzoic acid)

- 610-27-5(4-Nitrophthalic acid)

- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)

- 528-45-0(3,4-Dinitrobenzoic acid)

- 603-11-2(3-Nitrophthalic acid)

- 552-16-9(2-Nitrobenzoic acid)

- 121-92-6(3-Nitrobenzoic acid)

- 62-23-7(4-Nitrobenzoic acid)

- 99-34-3(3,5-Dinitrobenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-98-0)4-Methyl-3-nitrobenzoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-98-0)4-Methyl-3-nitrobenzoic Acid

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ